molecular formula C8F17OCH3<br>C9H3F17O B8551630 Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-methoxy- CAS No. 22052-87-5

Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-methoxy-

Cat. No. B8551630
CAS RN: 22052-87-5
M. Wt: 450.09 g/mol
InChI Key: ZHOFTZAKGRZBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-methoxy- is a useful research compound. Its molecular formula is C8F17OCH3 and its molecular weight is 450.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

22052-87-5

Product Name

Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-methoxy-

Molecular Formula

C8F17OCH3
C9H3F17O

Molecular Weight

450.09 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-methoxyoctane

InChI

InChI=1S/C9H3F17O/c1-27-9(25,26)7(20,21)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)8(22,23)24/h1H3

InChI Key

ZHOFTZAKGRZBSL-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared essentially as in Example 3 using anhydrous potassium fluoride (6.62 g, 0.01 1 mole), anhydrous dimethyl formamide (800 g), C7F15COF (456.7 g, 1.09 mole), and dimethyl sulfate (14.4 g, 0.011 mole). The resulting mixture was worked up essentially as in Example 3 to give 444 g of the title compound (99.7% purity, b.=142-144° C.). The product identity was confirmed by IR, GCMS, and 1H and 19F NMR.
Quantity
6.62 g
Type
reactant
Reaction Step One
Quantity
456.7 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
solvent
Reaction Step One
Yield
99.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.